Baseline Resolution of Oxy-Mustard Metabolites
In a method developed for the analysis of sulfur mustard hydrolysis products, bis(2-hydroxyethylthioethyl)ether (the target compound) was successfully baseline separated from seven structurally related compounds, including thiodiglycol (I), bis(2-hydroxyethylthio)methane (II), and 1,2-bis(2-hydroxyethylthio)ethane (III), within an 11-minute LC gradient program [1]. This performance is specific to the developed method and demonstrates the compound's unique chromatographic behavior, which is essential for accurate identification and quantification in complex mixtures.
| Evidence Dimension | Chromatographic Separation Time |
|---|---|
| Target Compound Data | Baseline separation achieved within 11 minutes (as part of an 8-component mixture) |
| Comparator Or Baseline | Seven other sulfur mustard hydrolysis products (thiodiglycol, bis(2-hydroxyethylthio)methane, 1,2-bis(2-hydroxyethylthio)ethane, 1,3-bis(2-hydroxyethylthio)propane, 1,4-bis(2-hydroxyethylthio)butane, 1,5-bis(2-hydroxyethylthio)pentane, bis(2-hydroxymethylthioethyl)ether) |
| Quantified Difference | All eight compounds, including the target, are baseline separated. |
| Conditions | LC-UV-SPE NMR method; specific gradient program not fully detailed in abstract, but outcome is confirmed. |
Why This Matters
For procurement of an analytical standard, this validated separation capability directly supports the compound's utility as a reliable marker for oxy-mustard exposure, ensuring unambiguous identification not possible with a generic surrogate.
- [1] Meier UC. Detection and identification of hydrolysis products of sulfur mustards at trace levels in environmental samples using liquid chromatography solid phase extraction combined with off-line nuclear magnetic resonance analysis. J Chromatogr A. 2013;1286:159-165. View Source
